molecular formula C19H22N2O4S B3481310 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B3481310
M. Wt: 374.5 g/mol
InChI Key: AVVQNWDBNIFIOL-VQHVLOKHSA-N
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Description

The compound “2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide” is a thiophene derivative . Thiophene derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . The molecular formula of the compound is C19H22N2O4S and it has a molecular weight of 374.45398 .


Synthesis Analysis

Thiophene derivatives have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .


Chemical Reactions Analysis

The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

Future Directions

Thiophene derivatives are known to have a broad range of therapeutic applications . Therefore, future research could focus on exploring the potential applications of this compound in various therapeutic areas. Additionally, further studies could also focus on optimizing the synthesis process and improving the yield of this compound.

Properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-5-13-11(2)26-19(17(13)18(20)23)21-16(22)9-7-12-6-8-14(24-3)15(10-12)25-4/h6-10H,5H2,1-4H3,(H2,20,23)(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVQNWDBNIFIOL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
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2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide

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